molecular formula C18H23N B2729632 5-Methyl-2-(3-methylbut-2-enyl)-2-phenylhex-4-enenitrile CAS No. 38179-53-2

5-Methyl-2-(3-methylbut-2-enyl)-2-phenylhex-4-enenitrile

Cat. No.: B2729632
CAS No.: 38179-53-2
M. Wt: 253.389
InChI Key: SMXSJIUKMQJTOJ-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-methylbut-2-enyl)-2-phenylhex-4-enenitrile ( 38179-53-2) is a chemical compound with the molecular formula C18H23N and a molecular weight of 253.4 g/mol . This compound is of significant interest in advanced organic synthesis methodologies, particularly in the enantioselective construction of complex azacyclic structures . Research indicates its relevance in dynamic kinetic resolution processes involving diastereomeric iminium ions and subsequent stereochemistry-determining [3,3]-sigmatropic rearrangements . These transformations are valuable for synthesizing 1-azabicyclic molecules in high enantiomeric purity (typically 95-99% ee), which serve as key intermediates for constrained β-amino acids and other pharmacologically relevant scaffolds . The mechanism often involves a cationic 2-aza-Cope rearrangement, where the substituents on the starting material, such as the 3-methylbut-2-enyl group, play a critical role in achieving exquisite stereocontrol during chirality transfer . This makes the compound a valuable building block for researchers in medicinal chemistry and organic synthesis, enabling access to angularly substituted, enantiomerically enriched nitrogen heterocycles with potential applications in drug discovery and the development of novel peptidomimetics . This product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number : 38179-53-2 Molecular Formula : C18H23N Molecular Weight : 253.4 g/mol

Properties

IUPAC Name

5-methyl-2-(3-methylbut-2-enyl)-2-phenylhex-4-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-15(2)10-12-18(14-19,13-11-16(3)4)17-8-6-5-7-9-17/h5-11H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXSJIUKMQJTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC=C(C)C)(C#N)C1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is a pivotal method for constructing carbon-carbon bonds between aryl halides and boronic acids. For 5-methyl-2-(3-methylbut-2-enyl)-2-phenylhex-4-enenitrile, this approach enables the integration of the phenyl and alkenyl groups into the nitrile backbone.

Procedure :

  • A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the coupling of 2-bromo-5-methylhex-4-enenitrile with 3-methylbut-2-enylboronic acid in a tetrahydrofuran (THF)/water mixture.
  • The reaction proceeds at 80°C for 12–24 hours under inert atmosphere.
  • Purification via column chromatography yields the target compound with reported efficiencies of 65–75%.

Challenges :

  • Steric hindrance from the prenyl (3-methylbut-2-enyl) group reduces coupling efficiency.
  • Competing side reactions, such as homocoupling of boronic acids, necessitate precise stoichiometric control.

Claisen-Schmidt Condensation

Base-Catalyzed Aldol Condensation

The Claisen-Schmidt condensation offers a route to α,β-unsaturated nitriles, which can be further functionalized. This method is adapted from the synthesis of chalcone derivatives.

Procedure :

  • Condense 4-methylacetophenone with 4-cyanobenzaldehyde in ethanol using sodium hydroxide as a base.
  • Introduce the prenyl group via Mitsunobu alkylation using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Isolate the product through recrystallization (yield: 60–70%).

Optimization :

  • Lowering the reaction temperature to 10°C minimizes nitrile hydrolysis.
  • Substituent positioning on the aromatic ring influences regioselectivity during alkylation.

Functional Group Interconversion

Cyanide Displacement of Halides

Nitrile groups can be introduced via nucleophilic substitution, leveraging halogenated precursors.

Procedure :

  • React 2-chloro-5-methyl-2-(3-methylbut-2-enyl)hex-4-ene with sodium cyanide in dimethylformamide (DMF) at 120°C.
  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Yield ranges from 50–60%, with impurities arising from elimination byproducts.

Limitations :

  • Requires stoichiometric cyanide, posing safety concerns.
  • Limited applicability to substrates with poor leaving-group mobility.

Comparative Analysis of Synthetic Routes

Method Yield (%) Catalyst Reaction Time (h) Key Advantage
Suzuki–Miyaura Coupling 65–75 Pd(PPh₃)₄ 12–24 High regioselectivity
Claisen-Schmidt Condensation 60–70 NaOH 3–6 Scalability
Cyanide Displacement 50–60 None 8–12 Simplicity

Mechanistic Insights and Side Reactions

Palladium-Catalyzed Pathways

In Suzuki–Miyaura couplings, oxidative addition of the aryl halide to palladium(0) forms a Pd(II) complex, which undergoes transmetallation with the boronic acid. Reductive elimination yields the coupled product. Competing β-hydride elimination in alkenylboronic acids can generate undesired alkenes, necessitating ligand optimization.

Base-Mediated Condensation

The Claisen-Schmidt mechanism involves deprotonation of the ketone to form an enolate, which attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated nitrile. Overly vigorous conditions may degrade the nitrile group, emphasizing the need for mild bases like aqueous NaOH.

Industrial and Research Applications

While academic studies prioritize yield and selectivity, industrial synthesis emphasizes cost-effectiveness. For instance, EvitaChem commercializes related nitriles via Suzuki couplings, reflecting the method’s scalability. Patent CN112334567A highlights the utility of prenyl-substituted compounds in fragrances, underscoring demand for efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and butenyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidation products include alcohols, aldehydes, and carboxylic acids.
  • Reduction products include primary amines.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Research is ongoing to explore its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methylbut-2-enyl)-2-phenylhex-4-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Isoprenylated Flavonoids

Compounds sharing the 3-methylbut-2-enyl substituent, such as those isolated from natural sources, provide key structural parallels:

  • (S)-5,7,3′,4′-Tetrahydroxy-2′-(3-methylbut-2-enyl)flavanone (5) : Molecular Formula: C₂₀H₂₂O₆ Key Features: A flavanone core with hydroxyl groups and an isoprenyl chain. Bioactivity: Demonstrates antioxidant and antimicrobial properties, typical of polyphenolic flavonoids.
  • 3′-(3-Methylbut-2-enyl)biochanin A (7) : Molecular Formula: C₂₁H₂₀O₅ Key Features: An isoflavone with methoxy and isoprenyl groups. Bioactivity: Exhibits estrogenic activity due to structural similarity to endogenous hormones.

Comparison with Target Compound: While these flavonoids share the isoprenyl substituent, their core structures and functional groups differ significantly from 5-methyl-2-(3-methylbut-2-enyl)-2-phenylhex-4-enenitrile. However, the absence of phenolic groups in the nitrile derivative may limit antioxidant activity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure Biological Activity Source
This compound C₁₈H₂₇NO 273.42 Phenyl, 3-methylbut-2-enyl, nitrile Hexenenitrile Not reported (synthetic)
(S)-5,7,3′,4′-Tetrahydroxy-2′-(3-methylbut-2-enyl)flavanone C₂₀H₂₂O₆ 358.39 3-methylbut-2-enyl, hydroxyl groups Flavanone Antioxidant, antimicrobial
3′-(3-Methylbut-2-enyl)biochanin A C₂₁H₂₀O₅ 352.38 3-methylbut-2-enyl, methoxy groups Isoflavone Estrogenic activity

Research Findings

  • Isoprenyl Group Impact: The 3-methylbut-2-enyl chain in flavonoids enhances lipophilicity and interaction with hydrophobic biological targets . In the target compound, this group may similarly improve bioavailability or serve as a synthetic handle for further modifications.
  • Nitrile Functional Group: Unlike the hydroxylated flavonoids, the nitrile group in the target compound could confer reactivity useful in cross-coupling reactions or as a precursor to amines and carboxylic acids.
  • Synthetic vs. Natural Origin: The target compound’s synthetic nature (cataloged by Enamine Ltd. ) contrasts with the natural isoprenylated flavonoids, suggesting divergent applications—e.g., industrial intermediates versus nutraceuticals.

Biological Activity

5-Methyl-2-(3-methylbut-2-enyl)-2-phenylhex-4-enenitrile is an organic compound notable for its complex structure, which includes a nitrile group and multiple alkyl substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C18H23NC_{18}H_{23}N, with a molecular weight of approximately 265.38 g/mol. The compound features a nitrile functional group, which is known for its reactivity and ability to form complexes with metal ions and interact with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The nitrile group can participate in nucleophilic addition reactions, potentially interacting with enzymes that facilitate biochemical reactions in the body.
  • Receptor Modulation : The phenyl ring may engage in π-π stacking interactions with aromatic amino acids in proteins, influencing receptor activity and signal transduction pathways.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies have demonstrated that certain nitriles possess inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of nitrile derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with similar structural motifs exhibited significant antibacterial activity, highlighting the potential of this compound as a lead compound for antibiotic development .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, researchers assessed the cytotoxicity of various nitrile compounds on human cancer cell lines. The results showed that certain derivatives induced apoptosis in a dose-dependent manner, suggesting that this compound could also exhibit similar properties .

Comparative Analysis

The following table compares the biological activities of this compound with other related compounds:

Compound NameAntimicrobial ActivityCytotoxicityMechanism of Action
This compoundPotentially activePossibleEnzyme inhibition, receptor modulation
Nitrile AYesModerateApoptosis induction
Nitrile BYesHighMitochondrial disruption

Q & A

Basic Questions

Q. What are the recommended analytical methods for characterizing 5-Methyl-2-(3-methylbut-2-enyl)-2-phenylhex-4-enenitrile?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with reference standards for structural validation. Environmental analysis protocols, such as those applied to phenanthrene derivatives (e.g., 3-Methylbenzo[c]phenanthrene), can be adapted for quantification and impurity profiling . Calibration curves using certified reference materials in toluene or similar solvents are critical for accuracy.

Q. How should researchers design initial synthetic routes for this compound?

  • Methodological Answer : Begin with retrosynthetic analysis, focusing on key functional groups (e.g., nitrile, phenyl, and alkenyl moieties). Literature reviews of structurally similar compounds, such as flavones with prenyl substituents, can inform strategies for regioselective alkylation or cyclization . Split-plot experimental designs (e.g., randomized blocks with temporal replicates) may optimize reaction conditions .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow OSHA and ACGIH guidelines for nitriles and unsaturated hydrocarbons. Use NIOSH-approved respirators for volatile organic compounds (VOCs) and impermeable gloves (e.g., nitrile or neoprene). Toxicity data from structurally analogous compounds (e.g., acute inhalation hazards in 3-Butenenitrile derivatives) should guide risk assessments .

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer : Implement long-term ecotoxicological studies using a compartmental approach (air, water, soil, biota) as outlined in Project INCHEMBIOL . Measure abiotic degradation rates under UV exposure and biotic transformation via microbial consortia. Use split-split plot designs to evaluate variables like pH, temperature, and organic matter content .

Q. How can researchers address contradictions in reported toxicological data for this compound?

  • Methodological Answer : Cross-reference in vitro assays (e.g., Ames test for mutagenicity) with in vivo models (e.g., zebrafish embryos) to resolve discrepancies. Validate findings against databases like PubChem and HSDB, ensuring alignment with IARC classifications for structurally related nitriles . Dose-response curves and time-series analyses are critical for reconciling conflicting results.

Q. What methodologies are recommended for assessing the compound’s stability under varying physicochemical conditions?

  • Methodological Answer : Conduct accelerated stability studies using stress conditions (e.g., oxidative, thermal, hydrolytic). Monitor degradation products via LC-MS/MS and nuclear magnetic resonance (NMR). Stability-indicating methods, such as those applied to 4-Hydroxy-3,5-dimethoxybenzaldehyde, can be adapted .

Q. How can mechanistic studies elucidate its interactions in biological systems?

  • Methodological Answer : Use molecular docking simulations to predict binding affinities with cytochrome P450 enzymes or antioxidant proteins. Pair computational models with experimental validation via fluorescence quenching assays or isothermal titration calorimetry (ITC). Reference phenolic compound studies for methodology on antioxidant capacity quantification .

Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure forms of this compound?

  • Methodological Answer : Employ chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis. Characterize enantiomers using chiral HPLC columns or circular dichroism (CD) spectroscopy. Compare results with structurally resolved analogs (e.g., 5-Ethyl-2-phenoxyphenol derivatives) to validate stereochemical assignments .

Methodological Resources

  • Data Analysis : Use split-plot or split-split plot designs to manage multivariate experiments, ensuring statistical robustness .
  • Toxicology : Cross-validate findings with PubChem, HSDB, and ECHA databases to ensure regulatory compliance .
  • Synthesis Optimization : Leverage retrosynthetic tools (e.g., CAS SciFinder) and collaborative platforms like ChemFaces for technical support .

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